

Unveiling Carbonic Anhydrase Function: Application of "Compound 16" as a Chemical Probe

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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 16

Cat. No.: B8804018

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. With 16 known isoforms in mammals, these enzymes are involved in pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the use of Compound 16, a pyrazoline-based benzenesulfonamide, as a chemical probe for studying the function and inhibition of carbonic anhydrases. Compound 16, identified as 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, has been characterized as an inhibitor of several CA isoforms and serves as a valuable tool for investigating their physiological and pathological roles.

Compound 16: A Profile

Compound 16 belongs to a class of 1,3,5-trisubstituted pyrazoline benzenesulfonamides. The core structure features a central pyrazoline ring, a benzenesulfonamide moiety crucial for interacting with the zinc ion in the active site of carbonic anhydrases, and substituted phenyl rings that influence isoform selectivity and binding affinity.

Chemical Structure:

- IUPAC Name: 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Molecular Formula: $C_{21}H_{19}N_3O_3S$
- Molecular Weight: 393.46 g/mol

Quantitative Data Summary

The inhibitory activity of Compound 16 and related derivatives against various human carbonic anhydrase (hCA) isoforms has been evaluated. The data is presented in terms of the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Inhibitory Activity (K_i) of Compound 16 and Reference Inhibitor Against hCA Isoforms

Compound	hCA I (nM)	hCA II (nM)
Compound 16	533.1 ± 187.8	624.6 ± 168.2
Acetazolamide (AZA)	278.8 ± 44.3	293.4 ± 46.4

Data sourced from studies on a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides.

A related series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides has also been investigated for their inhibitory effects on tumor-associated isoforms hCA IX and hCA XII. While a specific "Compound 16" is not designated in this series, the data for representative compounds from this class highlight the potential for targeting these cancer-related isoforms.

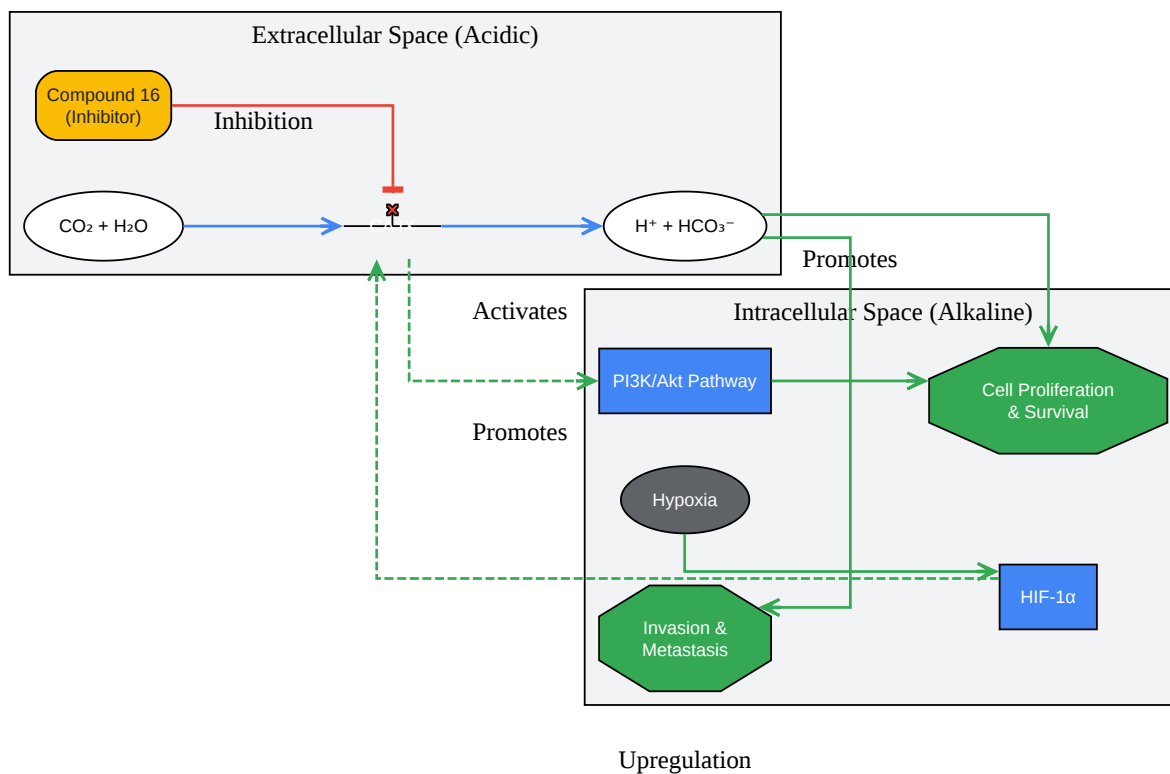
Table 2: Inhibitory Profile (K_i) of a Related Pyrazoline Benzenesulfonamide Series Against Tumor-Associated hCA Isoforms

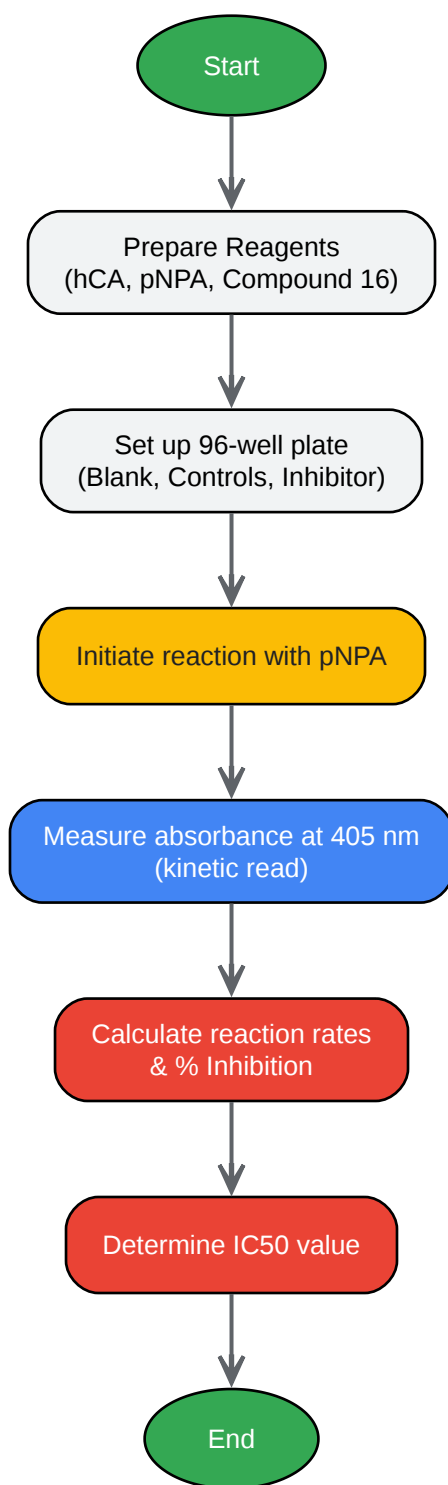
Compound	hCA IX (nM)	hCA XII (nM)
Compound 1	923	95
Compound 2	87.3	89.2
Compound 4	53.5	6.2
Acetazolamide (AZA)	25	5.7

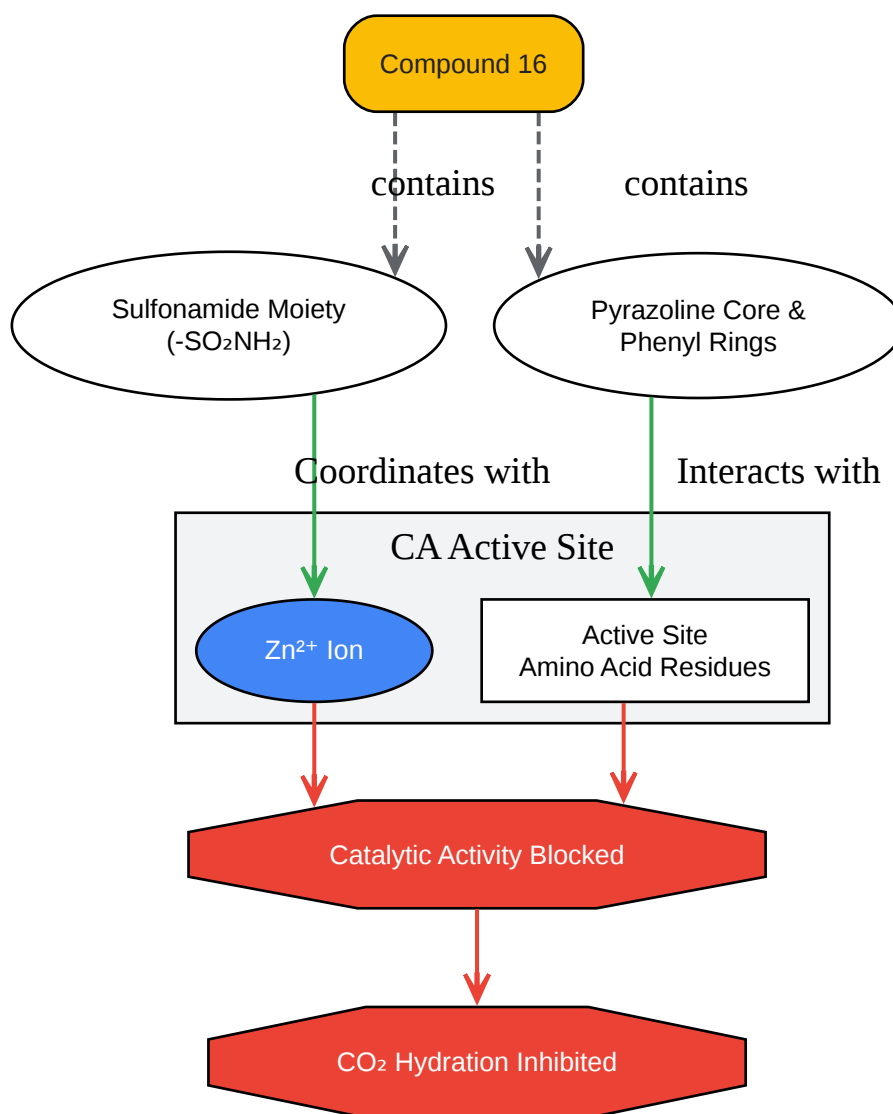
Data for compounds from the 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide series.

Signaling Pathways and Mechanism of Action

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are key regulators of the tumor microenvironment. By catalyzing the hydration of CO₂, CA IX contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, a condition that favors tumor cell proliferation, survival, and metastasis. The sulfonamide group of Compound 16 mimics the substrate bicarbonate and binds to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.







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